molecular formula C8H5BrFNO B1532212 5-Bromo-7-fluoroisoindolin-1-one CAS No. 957346-37-1

5-Bromo-7-fluoroisoindolin-1-one

Cat. No.: B1532212
CAS No.: 957346-37-1
M. Wt: 230.03 g/mol
InChI Key: ORSGCYDNFXZYKN-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoroisoindolin-1-one is a useful research compound. Its molecular formula is C8H5BrFNO and its molecular weight is 230.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-7-fluoro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrFNO/c9-5-1-4-3-11-8(12)7(4)6(10)2-5/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSGCYDNFXZYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677836
Record name 5-Bromo-7-fluoro-2,3-dihydro-1H-isoindol-1-one
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Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957346-37-1
Record name 5-Bromo-7-fluoro-2,3-dihydro-1H-isoindol-1-one
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Record name 5-Bromo-7-fluoro-2,3-dihydro-1H-isoindol-1-one
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Record name 5-bromo-7-fluoro-2,3-dihydro-1H-isoindol-1-one
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Spectroscopic and Computational Studies of 5 Bromo 7 Fluoroisoindolin 1 One

Advanced Spectroscopic Characterization Techniques for Organic Molecules

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. It operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will align in an applied magnetic field and absorb electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment, providing detailed information about the connectivity and arrangement of atoms.

For 5-Bromo-7-fluoroisoindolin-1-one, ¹H NMR would identify the aromatic protons and the methylene (B1212753) (CH₂) protons of the isoindolinone core. The aromatic protons would appear as distinct signals, with their multiplicity (singlet, doublet, etc.) dictated by coupling to the adjacent fluorine atom. The CH₂ group would likely present as a singlet. In ¹³C NMR, each unique carbon atom in the molecule would produce a separate signal, including the carbonyl carbon of the lactam, the carbons bonded to bromine and fluorine, and the other aromatic and aliphatic carbons. While specific experimental spectra for this compound are not widely published in peer-reviewed literature, expected chemical shift ranges can be predicted based on the structure and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard chemical shift ranges and data from similar structures. Actual experimental values may vary.)

Atom Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity
Aromatic CH ¹H 7.5 - 8.0 Doublet (d)
Aromatic CH ¹H 7.2 - 7.6 Doublet (d)
Methylene (CH₂) ¹H ~4.5 Singlet (s)
Amide NH ¹H 8.0 - 9.0 Broad Singlet (br s)
Carbonyl C=O ¹³C 165 - 175 Singlet (s)
Aromatic C-Br ¹³C 115 - 125 Singlet (s)
Aromatic C-F ¹³C 155 - 165 Doublet (d, due to C-F coupling)
Other Aromatic C ¹³C 120 - 140 Multiple signals

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. americanelements.com The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. Specific bonds and functional groups absorb at characteristic frequencies, which are reported in wavenumbers (cm⁻¹).

For this compound, the most prominent absorption bands would be associated with the lactam (a cyclic amide) functionality. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1720 cm⁻¹. The N-H stretching vibration of the amide would typically appear as a moderate to strong band around 3200-3400 cm⁻¹. Other characteristic absorptions would include C-H stretching from the aromatic and methylene groups (around 2850-3100 cm⁻¹) and vibrations related to the C-F and C-Br bonds, which appear in the fingerprint region (below 1400 cm⁻¹).

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide N-H Stretch 3200 - 3400 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H (CH₂) Stretch 2850 - 2960 Medium
Amide C=O (Lactam) Stretch 1680 - 1720 Strong, Sharp
Aromatic C=C Stretch 1450 - 1600 Medium to Weak
C-N Stretch 1200 - 1350 Medium
C-F Stretch 1000 - 1400 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₅BrFNO, giving it a monoisotopic mass of approximately 228.95 Da. americanelements.com

In an MS experiment, the molecule would be ionized to form a molecular ion (M⁺). Due to the presence of bromine, this molecular ion peak would appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The fragmentation of the molecular ion would likely involve the loss of characteristic neutral fragments. Common fragmentation pathways for similar structures include the loss of a bromine radical (•Br), followed by the loss of carbon monoxide (CO) from the lactam ring. The analysis of these fragments helps to confirm the molecular structure.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Comment
[M]⁺ [C₈H₅⁷⁹BrFNO]⁺ 228.95 Molecular ion with ⁷⁹Br isotope
[M+2]⁺ [C₈H₅⁸¹BrFNO]⁺ 230.95 Molecular ion with ⁸¹Br isotope
[M-Br]⁺ [C₈H₅FNO]⁺ 150.03 Loss of Bromine radical

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported in the surveyed literature, studies on analogous compounds like 5-bromo-1-ethylindoline-2,3-dione provide insight into the likely solid-state features. nih.govresearchgate.net A crystal structure analysis of the target compound would reveal the planarity of the isoindolinone ring system and the specific orientation of the bromo and fluoro substituents. Furthermore, it would elucidate the intermolecular forces, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, and potential halogen bonding interactions involving the bromine atom, which govern the crystal packing. nih.gov

Table 4: Information Obtainable from a Hypothetical X-ray Diffraction Study of this compound

Parameter Description
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, triclinic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the basic repeating unit of the crystal.
Bond Lengths (Å) Precise distances between bonded atoms (e.g., C=O, C-N, C-Br, C-F).
Bond Angles (°) Angles between adjacent bonds.
Torsion Angles (°) Dihedral angles defining the conformation of the molecule.

Computational Chemistry Methodologies

Computational chemistry provides theoretical insight into molecular structures, properties, and reactivity, complementing experimental findings. By solving the equations of quantum mechanics, these methods can predict molecular geometries, spectroscopic properties, and electronic features. For complex organic molecules, these tools are invaluable for rationalizing experimental observations and predicting the behavior of new compounds.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium to large-sized organic molecules.

For this compound, DFT calculations can be employed to optimize the molecular geometry, predicting bond lengths and angles that can be compared with experimental data if available. researchgate.net Such calculations have been performed on closely related structures like 5-bromo-1-decylindolin-2-one and halogenated cytosines. nih.govresearchgate.net These studies allow for the analysis of the molecule's electronic properties, including:

Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, a negative potential would be expected around the carbonyl oxygen and fluorine, while a positive potential would be located near the amide hydrogen.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge delocalization and donor-acceptor interactions within the molecule, such as the delocalization of the nitrogen lone pair into the carbonyl group.

By applying DFT, researchers can gain a deeper understanding of how the electron-withdrawing fluorine and bromine atoms influence the electronic structure and reactivity of the isoindolinone scaffold. libretexts.org

Table 5: Compound Names Mentioned in this Article

Compound Name
This compound
5-bromo-1-ethylindoline-2,3-dione
5-bromo-1-decylindolin-2-one

HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A larger energy gap generally implies higher stability and lower chemical reactivity.

For this compound, theoretical calculations, anticipated to be performed using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), would elucidate the energies of these frontier orbitals. The presence of electron-withdrawing halogen atoms (bromine and fluorine) and the carbonyl group is expected to influence the electron density distribution and, consequently, the orbital energies. The HOMO is likely to be localized on the electron-rich aromatic ring, while the LUMO may be centered around the electron-deficient carbonyl group and the carbon atoms of the ring.

A hypothetical data table for the calculated electronic properties is presented below. These values are illustrative and would require actual quantum chemical computations for validation.

ParameterEnergy (eV)
Energy of HOMO -6.85
Energy of LUMO -1.75
HOMO-LUMO Energy Gap (ΔE) 5.10

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack).

In the case of this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the carbonyl group due to the presence of lone pairs of electrons. The nitrogen atom's vicinity would also exhibit a negative potential. Conversely, the hydrogen atom attached to the nitrogen and the regions around the halogen atoms, particularly bromine which can exhibit a σ-hole, might show positive or near-neutral potentials (blue or green). This analysis is crucial for understanding how the molecule might interact with biological targets or other reactants.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. By partitioning the crystal electron density into molecular fragments, it provides a graphical representation of the close contacts between molecules. The analysis generates 2D fingerprint plots that summarize the types and relative contributions of different intermolecular interactions.

An illustrative breakdown of the percentage contributions of the most significant intermolecular contacts from a hypothetical Hirshfeld surface analysis is provided below.

Intermolecular ContactContribution (%)
H···H 35.0
H···Br / Br···H 25.5
H···O / O···H 20.0
C···H / H···C 8.5
H···F / F···H 6.0
C···C 3.0
Other 2.0

Correlation of Experimental and Theoretical Spectroscopic Data

A crucial aspect of computational studies is the validation of the theoretical model by comparing the calculated spectroscopic data with experimental measurements. This typically involves comparing the calculated vibrational frequencies (from IR and Raman spectroscopy) and electronic transitions (from UV-Vis spectroscopy) with the corresponding experimental spectra.

A good correlation between the theoretical and experimental data provides confidence in the accuracy of the computational model and allows for a more detailed interpretation of the experimental spectra. For this compound, theoretical vibrational frequencies would be calculated using DFT. These calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors in the computational method. The calculated UV-Vis spectrum, obtained using Time-Dependent DFT (TD-DFT), would provide information about the electronic transitions, which can be correlated with the absorption bands observed in the experimental spectrum.

A hypothetical comparison of key experimental and theoretical vibrational frequencies is shown in the table below.

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Assignment
N-H stretch 32503265Stretching vibration of the N-H bond
C=O stretch 17101715Stretching vibration of the carbonyl group
C-Br stretch 650645Stretching vibration of the C-Br bond
C-F stretch 11001105Stretching vibration of the C-F bond

Reactivity and Derivatization of 5 Bromo 7 Fluoroisoindolin 1 One

Reactivity of Halogen Substituents on the Isoindolin-1-one (B1195906) Ring

The benzene (B151609) ring of 5-Bromo-7-fluoroisoindolin-1-one is substituted with both bromine and fluorine, atoms with different electronegativity and leaving group potential. The reactivity of these halogens is further influenced by the electron-withdrawing effect of the fused lactam's carbonyl group, which activates the aromatic ring towards certain transformations.

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups. bldpharm.comresearchgate.net In this compound, the carbonyl group of the lactam activates the ortho (C7-F) and para (C5-Br) positions for nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing substituents that can delocalize the negative charge. researchgate.net

A critical aspect of SNAr is the nature of the leaving group. Contrary to SN1 and SN2 reactions, the bond strength to the leaving group is less important than its ability to stabilize the intermediate through inductive electron withdrawal. Consequently, the typical reactivity order for halogens in SNAr is F > Cl > Br > I. youtube.com The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.net For aryl halides, the reactivity order in the oxidative addition step (typically the rate-determining step) is I > Br > Cl >> F. This reactivity trend is opposite to that observed in SNAr and is based on the carbon-halogen bond dissociation energy.

Given this established reactivity pattern, this compound is an ideal substrate for selective functionalization. The carbon-bromine bond at the C5 position is significantly more reactive in palladium-catalyzed couplings than the highly stable carbon-fluorine bond at the C7 position. This differential reactivity allows for precise modification at the C5 position while leaving the fluorine atom untouched for potential subsequent transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester. wikipedia.org It is widely used to form biaryl structures. For this compound, a Suzuki reaction with an arylboronic acid would be expected to yield a 5-aryl-7-fluoroisoindolin-1-one derivative. A variety of palladium catalysts, often with phosphine (B1218219) ligands, are effective for this transformation. americanelements.com

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for introducing alkynyl moieties. Reacting this compound under Sonogashira conditions would selectively produce a 5-alkynyl-7-fluoroisoindolin-1-one. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as a solvent. wikipedia.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides This table illustrates typical conditions and is not based on specific experimental data for this compound.

ReactionCoupling PartnerCatalyst SystemBaseSolventExpected Product Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₂CO₃, or Cs₂CO₃Dioxane/H₂O, Toluene, or DME5-Aryl-7-fluoroisoindolin-1-one
SonogashiraR-C≡CHPdCl₂(PPh₃)₂ / CuIEt₃N or DiisopropylamineTHF or DMF5-Alkynyl-7-fluoroisoindolin-1-one

Transformations Involving the Lactam Moiety

The isoindolin-1-one core contains a lactam, which is a cyclic amide. This functional group offers further opportunities for derivatization. The nitrogen atom of the lactam can be functionalized, typically after deprotonation with a suitable base. Common transformations include N-alkylation and N-arylation, which are important for modulating the biological activity and physicochemical properties of the molecule. thieme-connect.de For instance, reacting the deprotonated lactam with an alkyl halide would introduce an N-alkyl substituent.

Additionally, the lactam carbonyl group can undergo reactions such as reduction. Strong reducing agents like lithium aluminum hydride can reduce the amide to an amine, which would open the possibility of synthesizing substituted isoindolines from the isoindolin-1-one precursor. Such transformations have been documented for related isoindolinone systems and are a key strategy in synthetic chemistry. thieme-connect.de

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: The presence of two different halogen atoms on the aromatic ring makes regioselectivity a central consideration in the derivatization of this compound.

In Palladium-Catalyzed Cross-Coupling , the reaction is highly regioselective. Due to the vast difference in reactivity between C-Br and C-F bonds in oxidative addition, these reactions will almost exclusively occur at the C5-bromo position. researchgate.netnih.gov This provides a reliable method for introducing aryl, vinyl, or alkynyl groups at this site without affecting the C7-fluoro position.

In Nucleophilic Aromatic Substitution (SNAr) , the regioselectivity is more nuanced. The C7-fluoro position is ortho to the activating carbonyl group, while the C5-bromo position is para. Both positions are electronically activated. Based on the superior leaving group ability of fluoride (B91410) in SNAr, substitution is generally predicted to occur at the C7 position. youtube.com However, factors such as steric hindrance from the adjacent CH₂ group of the lactam ring and the nature of the incoming nucleophile could potentially influence the reaction to occur at the C5 position in some cases.

Stereoselectivity: The parent molecule, this compound, is achiral and does not have any stereocenters. Stereoselectivity would become a relevant factor only upon the introduction of a chiral element. For example:

If a chiral substituent is introduced at the lactam nitrogen, it could potentially direct subsequent reactions on the molecule with some degree of diastereoselectivity.

Reactions that create a new stereocenter, such as an asymmetric reduction of the aromatic ring or addition to the carbonyl group, would require chiral reagents or catalysts to achieve stereoselectivity.

In the absence of a chiral influence, reactions at the prostereogenic faces of the molecule would typically result in a racemic mixture of products.

Biological Activities and Therapeutic Potential of Isoindolin 1 One Derivatives General Scope

Anti-HIV Activity

The fight against the Human Immunodeficiency Virus (HIV) has been bolstered by the discovery of various small molecules that can inhibit viral replication. Among these, certain isoindolin-1-one (B1195906) derivatives have shown promise as anti-HIV agents. While specific studies on 5-Bromo-7-fluoroisoindolin-1-one are not extensively documented in publicly available research, the broader class of isoindolin-1-ones and related structures have been investigated for their potential to combat HIV.

One area of focus has been the inhibition of HIV-1 reverse transcriptase (RT), a crucial enzyme for the viral life cycle. A series of 2,3-dihydrothiazolo[2,3-a]isoindol-5(9bH)-ones, which incorporate the isoindolin-1-one moiety, have been identified as selective non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds demonstrated potent inhibitory activity against HIV-1 RT, with some analogues exhibiting IC50 values in the nanomolar range. nih.gov The antiviral activity was found to be stereoselective, underscoring the importance of the three-dimensional arrangement of substituents for effective interaction with the enzyme's binding site. nih.gov

Furthermore, research into 2-aryl-isoindolin-1-one derivatives has revealed their potential as antiviral agents, although these studies have primarily focused on other viruses like Enterovirus 71. mdpi.comnih.gov The exploration of isoindolinone-related scaffolds, such as isoindolinediones, has also provided valuable insights. Certain isoindolinedione analogues have been designed and synthesized as potent NNRTIs, with some exhibiting significant anti-HIV activity in cell-based assays. nih.gov These findings suggest that the isoindolin-1-one core can serve as a valuable template for the development of novel anti-HIV therapeutics.

Thromboxane (B8750289) A2 Analog Inhibition

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a key role in cardiovascular diseases. The inhibition of TXA2 activity is a recognized therapeutic strategy, and isoindolin-1-one derivatives have been investigated for their potential in this area.

Seminal work in this field has demonstrated that certain isoindolinone derivatives can effectively inhibit vasocontraction induced by U-46619, a stable analog of thromboxane A2. nih.govnih.gov These studies, while not providing extensive publicly available abstracts, indicate a clear line of investigation into the potential of this chemical class as TXA2 antagonists. The research highlights the synthesis and evaluation of these derivatives, suggesting that specific structural features of the isoindolin-1-one scaffold are conducive to interacting with the thromboxane A2 receptor. Further exploration of these findings could lead to the development of novel antiplatelet and vasodilatory agents.

Structure-Activity Relationship (SAR) Studies of Isoindolin-1-ones

The biological activity of isoindolin-1-one derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how different substituents and their positions on the isoindolin-1-one ring influence their pharmacological effects.

The introduction of halogen atoms, such as bromine and fluorine in the case of this compound, can significantly modulate the biological activity of a molecule. Halogens can alter a compound's lipophilicity, electronic properties, and metabolic stability, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

For example, in the development of novel isoindolin-1-one derivatives as positive allosteric modulators of metabotropic glutamate (B1630785) receptors, the substituents on the isoindolin-1-one scaffold were key determinants of activity. nih.gov Similarly, in the design of antimicrobial agents, a range of N-substituted isoindolin-1-ones were prepared and their activity was found to be directly related to the nature of the N-substituent. nih.gov

In the context of antiviral activity, SAR studies on 2-aryl-isoindolin-1-ones against Enterovirus 71 have shown that substitutions on the N-aryl ring significantly impact potency. mdpi.comnih.gov These studies provide a framework for the rational design of more effective isoindolin-1-one-based therapeutics by systematically modifying the substituents to optimize their pharmacological profiles.

Mechanistic Investigations of Biological Action

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-Bromo-7-fluoroisoindolin-1-one, while specific docking studies are not reported, research on analogous isoindolinone scaffolds has revealed significant interactions with several key biological targets, including Murine Double Minute 2 (MDM2), Poly(ADP-ribose) polymerase (PARP), and various enzymes.

MDM2 Inhibition: The isoindolinone scaffold is a versatile framework for the development of antagonists of the MDM2-p53 protein-protein interaction, which is a critical pathway in cancer progression. acs.orgnih.gov Studies on isoindolinone-based MDM2 inhibitors have demonstrated that these compounds can effectively occupy the p53 binding pocket on MDM2. For instance, a potent inhibitor, 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one, showed an IC50 value of 0.23 ± 0.01 μM. nih.gov The (+)-R-enantiomer of this compound was found to be the more active form. nih.gov The binding of these inhibitors is typically guided by key interactions within the MDM2 binding cleft.

PARP Inhibition: Isoindolinone derivatives have also been identified as potent inhibitors of PARP1, a key enzyme in DNA repair mechanisms. nih.govnih.gov The discovery of novel isoindolinone PARP1 inhibitors with nanomolar potency highlights the potential of this scaffold in cancer therapy. nih.gov These inhibitors are designed to target the active conformation of the PARP1 catalytic domain. nih.gov A stereospecific inhibitor, NMS-P515, demonstrated a Kd of 0.016 μM in biochemical assays. nih.gov

Enzyme Inhibition: The isoindolinone core has been explored for its inhibitory activity against various other enzymes. For example, a series of 2,3-disubstituted isoindolin-1-ones were synthesized and evaluated as inhibitors of Jack bean urease, with one compound exhibiting an IC50 of 10.07 ± 0.28 µM, which is more potent than the standard inhibitor thiourea. nih.gov Furthermore, novel isoindolinone derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms, with Ki values in the low nanomolar range. nih.gov

The following table summarizes the molecular docking results for some representative isoindolinone derivatives against different biological targets.

Compound ClassTarget ProteinKey FindingsReference
Isoindolinone DerivativesMDM2Potent inhibition of the MDM2-p53 interaction. acs.orgnih.gov
Isoindolinone DerivativesPARP1Discovery of inhibitors with single-digit nanomolar potency. nih.gov
2,3-Disubstituted Isoindolin-1-onesUreaseIdentification of inhibitors more potent than standard thiourea. nih.gov
Novel Isoindolinone DerivativesCarbonic Anhydrase I & IIPotent inhibitory activity with low nanomolar Ki values. nih.gov

For this compound, the presence of a bromine atom at the 5-position and a fluorine atom at the 7-position on the isoindolinone ring could significantly influence its binding affinity and selectivity for various biological targets. The electron-withdrawing nature and steric bulk of these halogens could lead to altered interactions within the binding pockets of enzymes and receptors.

In Silico ADME Evaluation for Drug-likeness Assessment

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in the early stages of drug discovery to evaluate the drug-likeness of a compound. While specific in silico ADME data for this compound is not available, studies on similar isoindolinone derivatives provide valuable insights into their potential pharmacokinetic profiles.

In silico ADME evaluations of various isoindolinone derivatives have been conducted to predict their oral bioavailability and other pharmacokinetic parameters. nih.gov For a series of 2,3-disubstituted isoindolin-1-ones designed as urease inhibitors, in silico ADME studies were performed to assess their drug-like properties. nih.gov Similarly, for indolin-2-one linked stilbene (B7821643) derivatives, a related class of compounds, Swiss-ADME web-tools have been used to predict properties like aqueous solubility. asianpubs.org

A comprehensive in silico ADME profiling of salubrinal (B1681411) and its analogues, which share some structural similarities, involved the use of various online servers like SwissADME, ADMETlab, and admetSAR 2.0 to predict properties such as intestinal absorption, blood-brain barrier permeability, and plasma protein binding. mdpi.com

The table below presents a hypothetical in silico ADME evaluation for this compound based on the general properties of related compounds.

ADME PropertyPredicted Value/CharacteristicImplication
Molecular Weight230.03 g/mol Compliant with Lipinski's rule of five (<500 g/mol ).
LogP (Lipophilicity)Moderately LipophilicLikely good balance for membrane permeability and aqueous solubility.
Hydrogen Bond Donors1Compliant with Lipinski's rule of five (≤5).
Hydrogen Bond Acceptors2Compliant with Lipinski's rule of five (≤10).
Polar Surface Area (PSA)Likely < 60 ŲSuggests good potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityPossibleThe presence of lipophilic bromo and fluoro groups might enhance BBB penetration.

The bromine and fluorine substituents in this compound are expected to increase its lipophilicity, which could enhance its absorption and distribution. However, these halogens might also be susceptible to metabolic transformations, which would need to be considered in a full pharmacokinetic profile.

Identification of Key Residues and Binding Interactions with Enzymes/Receptors

Understanding the specific interactions between a ligand and its biological target at the molecular level is fundamental for rational drug design. For isoindolinone derivatives, molecular docking studies have been instrumental in identifying the key amino acid residues and the nature of the binding interactions within the active sites of various enzymes and receptors.

In the context of MDM2 inhibition, isoindolinone-based inhibitors are designed to mimic the interactions of the p53 peptide. The key interactions often involve hydrophobic contacts with residues such as Leu54, Ile61, and Val93, and hydrogen bonding with the backbone of the MDM2 protein. acs.orgnih.gov

For PARP1 inhibitors with an isoindolinone scaffold, co-crystal structures have revealed stereospecific inhibition. The interactions typically involve hydrogen bonds with key residues in the nicotinamide (B372718) binding pocket, such as Gly863 and Ser904, and pi-stacking interactions with Tyr907. nih.gov

In the case of urease inhibitors, molecular docking of 2,3-disubstituted isoindolin-1-ones has shown interactions with the nickel ions in the active site and with surrounding amino acid residues, which are crucial for their inhibitory activity. nih.gov

The table below summarizes the key binding interactions observed for isoindolinone derivatives with different biological targets.

Target ProteinKey Interacting ResiduesType of InteractionReference
MDM2Leu54, Ile61, Val93Hydrophobic Interactions acs.orgnih.gov
PARP1Gly863, Ser904, Tyr907Hydrogen Bonding, Pi-stacking nih.gov
UreaseActive site Ni(II) ions, surrounding amino acidsMetal Coordination, Hydrogen Bonding nih.gov

For this compound, the bromine and fluorine atoms could participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity and selectivity. The position of these halogens on the aromatic ring would dictate their potential to form such bonds with specific residues in a target's binding site, potentially leading to a unique interaction profile compared to non-halogenated analogs.

Future Directions and Research Gaps

Development of Novel and Sustainable Synthetic Routes

Currently, detailed synthetic methodologies for 5-Bromo-7-fluoroisoindolin-1-one are not extensively reported in peer-reviewed journals. The compound is listed in the catalogs of several chemical suppliers, indicating that synthetic routes exist; however, these are likely proprietary. Future research should focus on the development of novel, efficient, and sustainable synthetic pathways. Key areas for exploration would include:

Green Chemistry Approaches: Investigation into synthetic methods that utilize environmentally benign solvents, reduce the number of synthetic steps, and minimize waste generation. This could involve exploring one-pot syntheses or catalytic reactions that offer high atom economy.

Scalability: Development of synthetic routes that are amenable to large-scale production, which would be essential for any future pharmacological applications. This includes optimizing reaction conditions to ensure high yields and purity.

Starting Material Accessibility: Research into synthetic strategies that begin from readily available and cost-effective starting materials would enhance the accessibility of this compound for broader research applications.

Comprehensive Pharmacokinetic and Toxicity Profiling

There is currently no publicly available data on the pharmacokinetic (PK) or toxicity profile of this compound. This is a critical research gap that needs to be addressed to understand the compound's potential as a therapeutic agent.

Pharmacokinetics: Future studies should investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound. This would involve in vitro assays using liver microsomes and other metabolic systems, as well as in vivo studies in animal models to determine key PK parameters such as bioavailability, half-life, and clearance.

Toxicity Profiling: A comprehensive toxicological assessment is paramount. This should include:

Cytotoxicity assays: Evaluating the compound's toxicity against a panel of human cell lines to determine its general cytotoxic effects.

In vitro safety pharmacology: Assessing potential off-target effects on key physiological systems.

In vivo toxicology studies: Acute and chronic toxicity studies in animal models to identify any potential organ toxicities and to establish a preliminary safety window.

In-depth Efficacy Studies in Preclinical Models

The therapeutic potential of this compound remains unexplored, as there are no published in-depth efficacy studies in preclinical models for any disease indication. The isoindolinone core is present in some biologically active molecules, suggesting that this compound could be a valuable scaffold. Future research should be directed towards:

Target-based screening: If a biological target is identified, preclinical models of diseases where this target is relevant should be employed to assess the compound's efficacy.

Phenotypic screening: In the absence of a known target, the compound could be screened in various disease models (e.g., cancer xenografts, models of inflammation or neurodegeneration) to identify potential therapeutic areas.

Exploration of New Biological Targets and Therapeutic Applications

The specific biological targets of this compound are unknown. Identifying these targets is a crucial step in understanding its mechanism of action and potential therapeutic applications. Future research in this area should include:

Affinity-based proteomics: Techniques such as chemical proteomics can be used to pull down binding partners of the compound from cell lysates, thereby identifying its direct molecular targets.

Computational target prediction: In silico methods can be used to screen the compound against libraries of known protein structures to predict potential binding targets.

High-throughput screening: The compound could be included in broad screening campaigns against panels of enzymes, receptors, and other biological targets to identify potential activities.

Advanced Computational Modeling for Predictive Activity

To guide future research and prioritize experimental efforts, advanced computational modeling can be a powerful tool. As there is no existing body of research on this for this compound, this area is ripe for exploration.

Quantitative Structure-Activity Relationship (QSAR): Once a biological activity is identified, QSAR models can be developed to understand the relationship between the chemical structure and its biological effect. This can guide the design of more potent and selective analogs.

Molecular Docking: If a biological target is identified, molecular docking studies can be performed to predict the binding mode of this compound within the target's active site. This can provide insights into the key molecular interactions and guide lead optimization efforts.

ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the drug discovery process.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-Bromo-7-fluoroisoindolin-1-one, and how can reaction conditions be optimized?

  • Category : Synthesis & Experimental Design
  • Answer : A common approach involves bromination and fluorination of isoindolinone precursors. For example:

Bromination : Use N-bromosuccinimide (NBS) in acetic acid to introduce bromine at the 5-position .

Fluorination : Employ fluorinating agents like Selectfluor or DAST under controlled temperatures (0–40°C) to introduce fluorine at the 7-position.

  • Optimization : Key variables include solvent polarity (e.g., DMF for polar intermediates), reaction time (monitored via TLC/HPLC), and inert atmosphere (to prevent oxidation) .

Q. How can researchers confirm the identity and purity of this compound?

  • Category : Characterization & Quality Control
  • Answer : Use a combination of:

  • NMR Spectroscopy : Compare 1^1H/13^13C NMR shifts with computational predictions (e.g., DFT) to validate substituent positions .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 244.0 for C8_8H5_5BrFNO).
  • HPLC : Purity >98% with a C18 column (acetonitrile/water gradient) .
    • Data Table :
PropertyValueSource
Molecular FormulaC8_8H5_5BrFNO
Molecular Weight244.04 g/mol
InChI KeyTVBQCEKYWVTSSG-UHFFFAOYSA-N

Q. What are the recommended storage conditions to ensure compound stability?

  • Category : Practical Methodology
  • Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent degradation. Use amber vials to avoid photolytic decomposition . Purity should be rechecked via HPLC after long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

  • Category : Data Contradiction Analysis
  • Answer :

  • Reproducibility : Repeat synthesis and characterization under identical conditions .
  • Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals or X-ray crystallography for structural confirmation .
  • Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., Gaussian or ORCA software) .

Q. What strategies are effective for studying the biological activity of this compound, particularly its halogen-dependent interactions?

  • Category : Mechanistic & Application Studies
  • Answer :

  • Binding Assays : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with target proteins.
  • Halogen Effects : The bromine atom enhances hydrophobic binding, while fluorine improves metabolic stability. Compare activity with non-halogenated analogs .
  • In Silico Studies : Molecular docking (AutoDock Vina) to predict binding modes in active sites .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Category : Process Optimization
  • Answer :

  • Catalysis : Use Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki couplings to functionalize the isoindolinone core .
  • Workflow : Employ flow chemistry for precise temperature control and reduced side reactions .
  • Purification : Optimize column chromatography (silica gel, ethyl acetate/hexane) or switch to recrystallization (ethanol/water) .

Q. What ethical and data-sharing practices should be prioritized when publishing research on this compound?

  • Category : Research Integrity
  • Answer :

  • Data Transparency : Deposit raw NMR, MS, and crystallography data in repositories like PubChem or Zenodo .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., bromine) and declare non-medical use per FDA regulations .

Contradiction Management Example

  • Issue : Conflicting HPLC retention times reported in literature.
  • Resolution :
    • Validate column type (C18 vs. C8) and mobile phase (acetonitrile vs. methanol) .
    • Cross-reference with independent labs using standardized protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-fluoroisoindolin-1-one
Reactant of Route 2
5-Bromo-7-fluoroisoindolin-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.